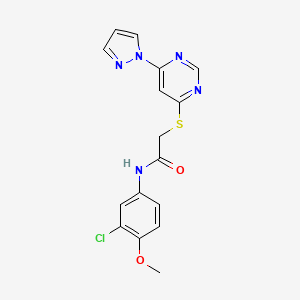

(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

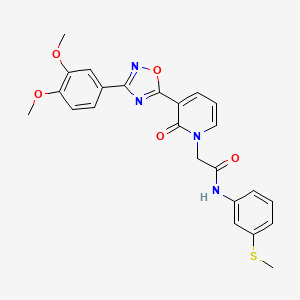

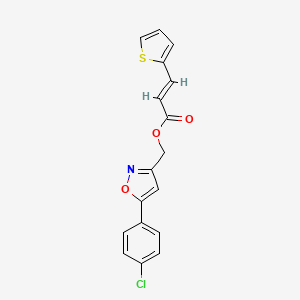

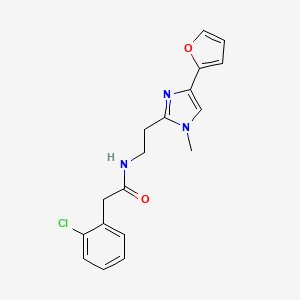

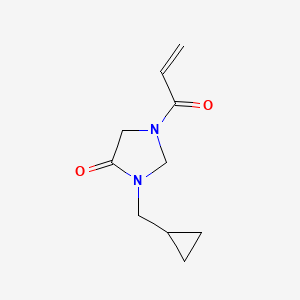

“(2E)-3-(Dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile” is a compound with the molecular formula C14H13N3O . It’s a chain of edge-fused rings built from a three-centre N-H…(N,O) hydrogen bond .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, often involves a Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and also conversion of an epoxide into an allylic alcohol . In one study, 3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile was treated with phenylhydrazine, in refluxing basic ethanol, which afforded a single product N-1 or N-2 substituted pyrazole .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a chain of edge-fused rings built from a three-centre N—H (N,O) hydrogen bond .Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, it can be treated with phenylhydrazine in refluxing basic ethanol to afford a single product N-1 or N-2 substituted pyrazole .Applications De Recherche Scientifique

Indole Synthesis and Classification

The compound is associated with indole synthesis due to its indol-3-ylcarbonyl component. Indole alkaloids, such as those derived from this compound, are of significant interest in organic synthesis due to their presence in a broad range of natural products and pharmaceuticals. A review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the various strategies employed in forming the indole nucleus. This classification aids chemists in understanding new approaches to indole synthesis and discovering the current state of the art for each strategy, thereby avoiding duplication and focusing efforts on significant challenges in the field (Taber & Tirunahari, 2011).

Indole Derivatives and Hepatic Protection

The indole structure, part of the compound in focus, is also notable in the field of hepatic protection. Indole-3-carbinol (I3C) and its derivatives have been recognized for their protective effects against chronic liver injuries. These indoles exert anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects, as detailed by Wang et al. Understanding these mechanisms can provide insights into the potential therapeutic applications of indole derivatives, including those similar to the compound (Wang et al., 2016).

Neuroprotective and Hallucinogenic Properties

Indole derivatives are also known for their neuroprotective and hallucinogenic properties. For example, indole alkaloids found in hallucinogenic mushrooms have been studied for their structure-activity relationships in certain diseases. The research by Wieczorek et al. discusses the medicinal importance of these compounds, which could provide a contextual background for understanding the biological activities and potential applications of similar indole-based compounds (Wieczorek et al., 2015).

Amyloid Imaging in Alzheimer's Disease

The dimethylamino component of the compound is noteworthy in the field of amyloid imaging, particularly related to Alzheimer's disease. Radioligands containing dimethylamino structures have been studied for their ability to measure amyloid in the brain, as outlined by Nordberg. This research provides insights into the pathophysiological mechanisms of amyloid deposits and early detection of Alzheimer's disease, which could be relevant for compounds with similar structural features (Nordberg, 2007).

Orientations Futures

Indole derivatives, such as “(2E)-3-(dimethylamino)-2-(1H-indol-3-ylcarbonyl)-2-propenenitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions could involve further exploration of the biological activities of these compounds and their potential applications in medicine.

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17(2)9-10(7-15)14(18)12-8-16-13-6-4-3-5-11(12)13/h3-6,8-9,16H,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQNRLYQOQCWJJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride](/img/structure/B2559708.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![3-(2-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2559713.png)

![(1S,4R,5S,6R)-2,3-Diazabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2559715.png)

![1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea](/img/structure/B2559716.png)